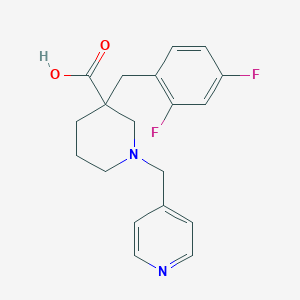

![molecular formula C15H22N2O2 B5396844 1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)

1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane”, there are general methods for the synthesis of piperazine derivatives, which this compound is. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Antioxidant Activity:

The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage cells. Researchers can explore its effectiveness in scavenging reactive oxygen species (ROS) and protecting against oxidative damage .

Anti-Inflammatory Effects:

Inflammation is associated with various diseases, including chronic conditions like arthritis and cardiovascular disorders. Investigating the anti-inflammatory potential of this compound could lead to the development of novel drugs. Animal studies and in vitro assays can assess its ability to reduce inflammation .

Anticancer Research:

Given the compound’s heterocyclic structure, it might exhibit cytotoxic effects against cancer cells. Researchers can evaluate its impact on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Additionally, molecular docking studies can predict its binding affinity with relevant proteins .

Antimicrobial Properties:

Hydrazide derivatives often possess antimicrobial activity. Scientists can explore the compound’s effectiveness against bacteria, fungi, and viruses. In vitro assays can determine its minimum inhibitory concentration (MIC) and potential as a new antimicrobial agent .

Drug Design and Development:

The compound’s unique structure makes it an interesting starting point for drug design. Medicinal chemists can modify its functional groups to enhance specific properties, such as solubility, bioavailability, and target selectivity. Computational methods like molecular docking can guide these modifications .

Supramolecular Chemistry and Materials Science:

1,4-Diazepane derivatives can participate in supramolecular interactions. Researchers can explore their self-assembly behavior, crystal structures, and potential applications in materials science. These applications may include drug delivery systems, sensors, or functional materials .

properties

IUPAC Name |

2-(2-methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16-8-5-9-17(11-10-16)15(18)12-13-6-3-4-7-14(13)19-2/h3-4,6-7H,5,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQYNNQVKWMGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)

![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)

![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)

![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)

![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)

![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)

![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)